Pyridine, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-, 1-oxide
Description
Pyridine, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-, 1-oxide is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring substituted with a 2-[[(4-methoxyphenyl)methyl]sulfonyl] group and an oxide at the nitrogen atom
Properties
CAS No. |
62381-76-4 |
|---|---|
Molecular Formula |
C13H13NO4S |
Molecular Weight |
279.31 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C13H13NO4S/c1-18-12-7-5-11(6-8-12)10-19(16,17)13-4-2-3-9-14(13)15/h2-9H,10H2,1H3 |
InChI Key |
HCFNDGIVYWLTHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-, 1-oxide typically involves the following steps:
Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch synthesis, which involves the condensation of a β-keto ester, an aldehyde, and ammonia.
Introduction of the 2-[[(4-methoxyphenyl)methyl]sulfonyl] Group: This step involves the sulfonylation of the pyridine ring using a sulfonyl chloride derivative of 4-methoxybenzyl chloride under basic conditions.
Oxidation of the Pyridine Nitrogen: The final step involves the oxidation of the nitrogen atom in the pyridine ring to form the N-oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
Pyridine, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 4-methyl-, 1-oxide
- Pyridine, 2-sulfonyl-, 1-oxide
- Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-, 1-oxide
Uniqueness
Pyridine, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-, 1-oxide is unique due to the presence of the 4-methoxyphenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different properties and applications .
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